
(3-Chlorobiphenyl-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorobiphenyl-2-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl structure with a chlorine atom attached to the third position and an acetic acid group attached to the second position of the biphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorobiphenyl-2-yl)acetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include a palladium catalyst, a base, and an appropriate solvent . The reaction proceeds under mild conditions and is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
(3-Chlorobiphenyl-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetic acid group can be oxidized to form corresponding carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding biphenyl derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
(3-Chlorobiphenyl-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (3-Chlorobiphenyl-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
Biphenyl-2-acetic acid: Lacks the chlorine atom at the third position.
(4-Chlorobiphenyl-2-yl)acetic acid: Chlorine atom is attached to the fourth position instead of the third.
Uniqueness
(3-Chlorobiphenyl-2-yl)acetic acid is unique due to the specific positioning of the chlorine atom and the acetic acid group on the biphenyl ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
特性
分子式 |
C14H11ClO2 |
|---|---|
分子量 |
246.69 g/mol |
IUPAC名 |
2-(2-chloro-6-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H11ClO2/c15-13-8-4-7-11(12(13)9-14(16)17)10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |
InChIキー |
TXXUSBAHJFHVKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



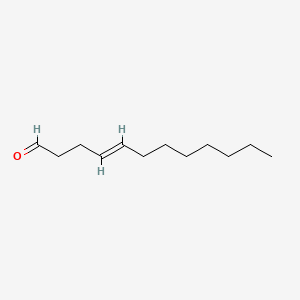
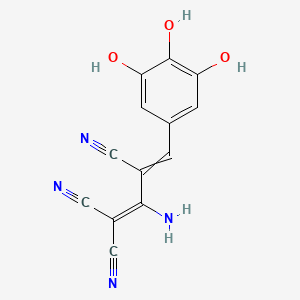
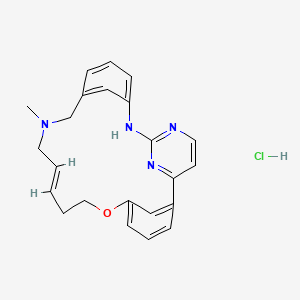

![3-[8-(4-Aminobutyl)-5-(carboxymethylcarbamoyl)-16-nitro-7,10,13-trioxo-2-oxa-6,9,12-triazabicyclo[12.4.0]octadeca-1(14),15,17-trien-11-yl]propanoic acid](/img/structure/B13398265.png)
![12-hydroxy-4,4,7,7-tetramethyl-1,10-diphenyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13398277.png)
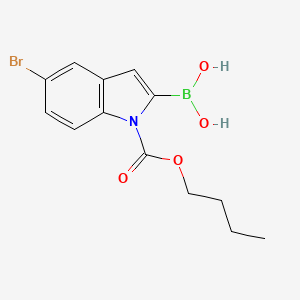
![(2S,4R)-4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13398286.png)
![[(9S,11S,13S,14S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13398290.png)
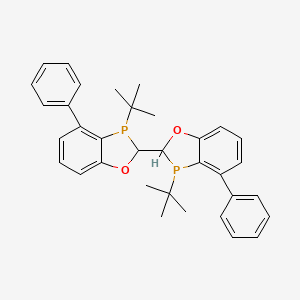
![N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B13398306.png)
![13-(2,4-Difluoroanilino)-5-(2,3-dihydroxypropoxy)tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B13398317.png)

